molecular formula C10H6ClN3 B13092003 3-Chloropyrimido[1,2-a]benzimidazole CAS No. 959245-17-1

3-Chloropyrimido[1,2-a]benzimidazole

Cat. No.: B13092003
CAS No.: 959245-17-1
M. Wt: 203.63 g/mol
InChI Key: WUHXHAFMVMXMNB-UHFFFAOYSA-N
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Description

3-Chloropyrimido[1,2-a]benzimidazole is a high-purity, tricyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a privileged structural framework that combines a benzimidazole motif with a pyrimidine ring, a design commonly found in biologically active molecules . The chlorine atom at the 2-position provides a reactive handle for further synthetic elaboration, making it a valuable building block for the development of novel chemical entities . The pyrimido[1,2-a]benzimidazole core is recognized as a promising scaffold in pharmacological research. Its structural similarity to purine bases allows it to interact with various enzymatic targets . Derivatives of this tricyclic system have demonstrated a broad spectrum of relevant biological activities in preliminary research, including anticancer , antimicrobial , and antiviral properties . Some related analogs have shown potent inhibition of specific kinases and other disease-relevant targets . This compound is supplied exclusively for research applications. This compound is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

959245-17-1

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

3-chloropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C10H6ClN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H

InChI Key

WUHXHAFMVMXMNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Cl

Origin of Product

United States

Synthetic Methodologies for Pyrimido 1,2 a Benzimidazole Derivatives

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the pyrimido[1,2-a]benzimidazole (B3050247) core primarily relies on two main strategies: the reaction of 2-aminobenzimidazole (B67599) with bifunctional reagents and multi-component reactions (MCRs). nih.gov

Condensation Reactions with 2-Aminobenzimidazole Precursors

A foundational approach to synthesizing the pyrimido[1,2-a]benzimidazole scaffold involves the condensation of 2-aminobenzimidazole with various carbonyl-containing compounds. This method leverages the nucleophilic nature of the amino group and the endocyclic nitrogen of the benzimidazole (B57391) ring.

One common strategy employs α,β-unsaturated carbonyl compounds. For instance, the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes, such as 3-bromoacrolein derivatives, in the presence of a base like triethylamine (B128534) (Et3N) and a dehydrating agent like magnesium sulfate (B86663) (MgSO4) under microwave irradiation, yields pyrimido[1,2-a]benzimidazoles. nih.gov Similarly, chromene aldehydes have been used to create condensed pentacyclic chromeno[3',2':5,6]pyrimido[1,2-a]benzimidazoles under sonochemical activation, which can significantly shorten reaction times to as little as 10 minutes and provide high yields (up to 88%). nih.gov

The reaction is not limited to unsaturated aldehydes. Chromonecarbonitrile reacts with 2-aminobenzimidazole via the opening of the γ-pyrone ring, followed by cycloaddition to the nitrile group, forming the pyrimidobenzimidazole structure. nih.gov Furthermore, isoflavones, in the presence of sodium methoxide, undergo a process involving the opening of the pyran ring followed by cyclocondensation with 2-aminobenzimidazole to produce pyrimido[1,2-a]benzimidazole derivatives in high yields. nih.gov

Unsaturated esters and ketones are also valuable precursors. For example, ethyl 4,4,4-trifluorobut-2-ynoate undergoes condensation with 2-aminobenzimidazole to regioselectively synthesize fluorinated pyrimido[1,2-a]benzimidazoles. nih.gov Additionally, β-keto esters react with 2-aminobenzimidazole under microwave activation to afford pyrimido[1,2-a]benzimidazol-4-one derivatives in high yields (74–94%) within a short reaction time of 3 minutes. nih.gov The reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones, catalyzed by the Lewis acid BF3·Et2O, also leads to the formation of pyrimido[1,2-a]benzimidazole derivatives. nih.gov

A specific method for synthesizing alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates involves the reaction of 2-aminobenzimidazole with squaric acid dichloride in the presence of various alcohols. nih.govfao.org This reaction proceeds at room temperature without a catalyst, and the resulting ester is dependent on the alcohol used as the solvent. nih.govfao.org The yield of these reactions appears to be influenced by the steric hindrance of the alcohol. fao.org

PrecursorReagentConditionsProductYieldRef
2-Aminobenzimidazoleβ-bromo-α,β-unsaturated aldehydesDMF, Et3N, MgSO4, MicrowavePyrimido[1,2-a]benzimidazoles- nih.gov
2-AminobenzimidazoleChromene aldehydesSonochemical activationChromeno[3',2':5,6]pyrimido[1,2-a]benzimidazolesUp to 88% nih.gov
2-Aminobenzimidazoleβ-keto estersMicrowave activationPyrimido[1,2-a]benzimidazol-4-ones74-94% nih.gov
2-AminobenzimidazoleSquaric acid chlorideVarious alcohols, Room TempAlkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates- nih.gov

Cyclization Strategies for Ring Formation

Intramolecular and intermolecular cyclization reactions are pivotal in forming the pyrimidine (B1678525) ring of the pyrimido[1,2-a]benzimidazole system. These strategies often follow an initial condensation or addition step.

A prominent cyclization pathway is the 6-endo-dig cyclization. This process is observed in transition metal-catalyzed reactions, such as those involving copper, where an intermediate formed from 2-aminobenzimidazole, an aldehyde, and an alkyne undergoes intramolecular cyclization. acs.orgresearchgate.net This involves the nucleophilic attack of the benzimidazole nitrogen onto the alkyne moiety. researchgate.net

Another example involves the reaction of 2-aminobenzimidazole with 3-ethoxy-2-methylsulfonylacrylonitrile in 1,4-dioxane (B91453) with triethylamine. This reaction proceeds to yield 4-amino-3-(methylsulfonyl)pyrimido[1,2-a]benzimidazole. nih.gov

The reaction between an activated aldehyde and malononitrile (B47326) first forms a 2-arylidenemalononitrile intermediate through a Knoevenagel condensation. Subsequently, a Michael addition occurs where the ring nitrogen of 2-aminobenzimidazole adds to this intermediate, leading to cyclization and the formation of the pyrimido[1,2-a]benzimidazole ring system. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for synthesizing pyrimido[1,2-a]benzimidazole derivatives in a single step from three or more starting materials. nih.govrsc.org These reactions are highly valued for their operational simplicity, high atom economy, and ability to generate molecular diversity. rsc.org

A widely used three-component reaction involves the condensation of 2-aminobenzimidazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile. researchgate.netrdd.edu.iquomustansiriyah.edu.iq This reaction can be performed under various conditions, including in water under microwave irradiation, which offers an environmentally friendly approach with excellent yields. researchgate.net Various catalysts can be employed to facilitate this transformation, including ammonium (B1175870) acetate (B1210297), p-toluenesulfonic acid, and various ionic liquids. tandfonline.comresearchgate.net For example, using a Brönsted acidic ionic liquid supported on rice husk ash or nanoporous sodium montmorillonite (B579905) clay can lead to high yields in short reaction times under solvent-free conditions at 100°C. tandfonline.comresearchgate.net

The reaction of 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds, such as ethyl acetoacetate, also provides a direct route to ethyl pyrimido[1,2-a]benzimidazole-3-carboxylates. tandfonline.com

ComponentsCatalyst/ConditionsProductYieldRef
2-Aminobenzimidazole, Aldehyde, MalononitrileWater, Microwave1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrilesExcellent researchgate.net
2-Aminobenzimidazole, Aldehyde, MalononitrileZnO@SO3H@Tropine (B42219), 120°C, Solvent-free4-Aryl-2-amino-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles95-99% nih.govrsc.org
2-Aminobenzimidazole, Aldehyde, Ethyl AcetoacetateNa+–MMT–[pmim]HSO4, 100°C, Solvent-freeEthyl pyrimido[1,2-a]benzimidazole-3-carboxylatesHigh tandfonline.com
2-Aminobenzimidazole, Aldehyde, Alkynecarboxylic AcidCuI, K2CO32,3- or 2,4-disubstituted pyrimido[1,2-a]benzimidazolesModerate to Good researchgate.net

Advanced Synthetic Approaches and Catalysis

To improve efficiency, selectivity, and sustainability, advanced synthetic methods employing various catalysts have been developed for the synthesis of pyrimido[1,2-a]benzimidazoles.

Transition Metal-Catalyzed Syntheses (e.g., Cu/Ag/CuO NP)

Transition metals, particularly copper, have proven to be effective catalysts for the synthesis of pyrimido[1,2-a]benzimidazole derivatives. acs.org Copper(I) iodide (CuI), for instance, catalyzes the decarboxylative multicomponent reaction of 2-aminobenzimidazoles, aldehydes, and alkynecarboxylic acids. researchgate.net This method allows for the diverse synthesis of 2,3- and 2,4-disubstituted pyrimido[1,2-a]benzimidazoles through a cascade process involving decarboxylation, A3 coupling, 6-endo-dig cyclization, nucleophilic addition, and dehydration. researchgate.net

Organocatalytic and Metal-Free Protocols

In line with the principles of green chemistry, metal-free and organocatalytic methods have been developed. Guanidine hydrochloride has been utilized as a green organocatalyst in the microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles from aryl aldehydes and aryl methyl ketones. rsc.org This protocol is noted for its operational simplicity and broad functional group compatibility. rsc.org

Furthermore, catalyst-free methods have been established. An efficient, one-step synthesis of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates is achieved by reacting squaric acid dichloride with 2-aminobenzimidazole in different alcohols at room temperature. fao.orgresearchgate.net This reaction proceeds without the need for an external catalyst, with the alcohol acting as both the solvent and a reactant. fao.org Additionally, "green" one-pot conditions have been used for the synthesis of 1,2-dihydropyrimido[1,2-a]benzimidazoles. mdpi.com

Nanocatalysis in Pyrimido[1,2-a]benzimidazole Synthesis

The application of nanocatalysts has marked a significant advancement in the synthesis of pyrimido[1,2-a]benzimidazole derivatives. These catalysts offer large surface areas, high catalytic activity, and ease of separation, making them highly desirable for organic transformations.

ZnO@SO₃H@Tropine

A novel nanoporous catalyst, ZnO@SO₃H@Tropine, has been developed and utilized for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. nih.govcitedrive.comresearchgate.net This heterogeneous catalyst is synthesized from the reaction of tropine with sulfonic acid functionalized nano-porous zinc oxide. nih.gov Its application in the reaction between an aldehyde, 2-aminobenzimidazole, and malononitrile under solvent-free conditions at 120 °C has demonstrated high efficiency. nih.gov The key advantages of this method include excellent yields (95–99%), significantly short reaction times, a clean reaction profile, and simple operational procedures. nih.govrsc.org The proposed mechanism suggests that ZnO@SO₃H@Tropine acts as an acidic catalyst, activating the aromatic aldehyde, which then undergoes a Knoevenagel condensation with malononitrile. This is followed by a Michael addition with 2-aminobenzimidazole to form the final product. nih.gov

Na+-Montmorillonite

Another effective nanocatalyst is a Brönsted acidic ionic liquid supported on nanoporous sodium montmorillonite clay (Na+-MMT). tandfonline.comtandfonline.com Specifically, Na+-MMT modified with 1-methyl-3-(trimethoxysilylpropyl)-imidazolium hydrogen sulfate (Na+–MMT–[pmim]HSO₄) has shown excellent catalytic activity. tandfonline.comheteroletters.org This system efficiently catalyzes the three-component reaction of aldehydes, 2-aminobenzimidazole, and malononitrile or β-dicarbonyl compounds. tandfonline.comresearchgate.net The reactions are typically conducted at 100°C under solvent-free conditions, resulting in high yields within very short reaction times. tandfonline.comtandfonline.com

Below is a table summarizing the performance of these nanocatalysts in the synthesis of pyrimido[1,2-a]benzimidazole derivatives.

CatalystReactantsConditionsTimeYield (%)Ref
ZnO@SO₃H@Tropine Aldehyde, 2-aminobenzimidazole, MalononitrileSolvent-free, 120 °CVaries (short)95-99 nih.gov
Na+-MMT–[pmim]HSO₄ Aldehyde, 2-aminobenzimidazole, Malononitrile/β-dicarbonylSolvent-free, 100 °CVaries (very short)High tandfonline.com

Green Chemistry Principles in Pyrimido[1,2-a]benzimidazole Synthesis

The synthesis of pyrimido[1,2-a]benzimidazoles has increasingly incorporated principles of green chemistry to reduce environmental impact. These strategies focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions and Their Mechanistic Implications

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces pollution and lowers costs. rsc.org The synthesis of pyrimido[1,2-a]benzimidazoles is well-suited to this approach, often in conjunction with multicomponent reactions (MCRs). nih.gov The use of catalysts like ZnO@SO₃H@Tropine and Na+-MMT facilitates these reactions by bringing the reactants into close proximity and activating them without the need for a solvent medium. nih.govtandfonline.com

Mechanistically, in a solvent-free environment, the acidic catalyst directly activates the aldehyde. This is followed by a Knoevenagel condensation with the active methylene compound (e.g., malononitrile). The final step involves a Michael addition of 2-aminobenzimidazole to the resulting intermediate, followed by cyclization and tautomerization to yield the stable pyrimido[1,2-a]benzimidazole scaffold. nih.govtandfonline.com The absence of a solvent can enhance reaction rates by increasing reactant concentration.

Sonochemical Activation for Reaction Rate Enhancement and Yield Improvement

Sonochemistry, the application of ultrasound to chemical reactions, provides an effective method for enhancing reaction rates and improving yields. researchgate.net This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with intense heat and pressure. cu.edu.eg

In the synthesis of pyrimido[1,2-a]benzimidazoles, ultrasonic irradiation has been shown to significantly accelerate the reaction. researchgate.net For instance, the three-component condensation of chromene aldehydes with 2-aminobenzimidazole and malononitrile under sonochemical activation resulted in high yields (up to 88%) and drastically reduced reaction times to as little as 10 minutes. nih.gov Similarly, another study found that ultrasound beneficially decreased the reaction time for the synthesis of 2,4-diarylpyrimido[1,2-a]benzimidazoles from 6–8 hours under conventional methods to less than 20 minutes, with a noticeable improvement in yields. cu.edu.eg This rate enhancement is attributed to the intense local heating and pressures generated by cavitation, as well as the mechanical effects that facilitate mass transfer. cu.edu.eg

Catalyst Reusability and Environmental Sustainability Considerations

A key aspect of green chemistry is the development of reusable catalysts to minimize waste and improve the economic feasibility of synthetic processes. The heterogeneous nature of nanocatalysts like ZnO@SO₃H@Tropine and Na+-MMT allows for their easy separation from the reaction mixture, typically by simple filtration. nih.govtandfonline.com

Specific Synthetic Pathways for 3-Chloropyrimido[1,2-a]benzimidazole and its Chlorinated Precursors

The synthesis of chlorinated pyrimido[1,2-a]benzimidazoles, which are valuable precursors for further functionalization, has been a focus of synthetic efforts. Efficient methods for introducing chlorine atoms into the pyrimido[1,2-a]benzimidazole scaffold are of significant interest.

One-Step Catalyst-Free Synthesis of Alkyl 2-Chloropyrimido[1,2-a]benzimidazole-3-carboxylates

An efficient, one-step method for preparing alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates has been developed that operates under catalyst-free conditions. fao.orgresearchgate.netresearchgate.net This pathway utilizes squaric acid dichloride as a key reagent, which reacts with 2-aminobenzimidazoles in the presence of various alcohols at room temperature. nih.govfao.org

The reaction proceeds readily, affording the corresponding alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates. fao.org Research indicates that the yield of the products is influenced by the steric hindrance of the alcohol used. fao.org This catalyst-free approach is highly advantageous as it simplifies the reaction setup and purification process, aligning with the principles of efficient and green synthesis. fao.orgresearchgate.net

Condensation Reactions Involving Chlorinated Aldehydes or Analogous Reagents

The construction of the pyrimido[1,2-a]benzimidazole scaffold through condensation reactions represents a cornerstone of synthetic strategies for this class of compounds. A particularly effective approach involves the use of chlorinated aldehydes or reagents with similar reactivity, which serve as key electrophilic components in cyclocondensation reactions. These methods are valued for their ability to introduce specific substituents and functional groups onto the final heterocyclic system.

One of the most direct methods is the one-pot, three-component condensation reaction. rdd.edu.iqresearchgate.net This reaction typically involves the combination of 1H-benzimidazol-2-amine, an aromatic aldehyde bearing a chlorine substituent (such as p-chlorobenzaldehyde), and an active methylene compound like malononitrile. rdd.edu.iq This multicomponent strategy is highly efficient for creating substituted 1,2-dihydropyrimido[1,2-a]benzimidazole derivatives. rdd.edu.iqsemanticscholar.org For instance, the reaction of 1H-benzimidazol-2-amine, p-chlorobenzaldehyde, and malononitrile yields 4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile. rdd.edu.iqresearchgate.net These dihydro- derivatives can subsequently be oxidized to their fully aromatic pyrimido[1,2-a]benzimidazole counterparts using an oxidizing agent like p-chloranil. semanticscholar.org

Table 1. Three-Component Synthesis of Dihydropyrimido[1,2-a]benzimidazole Derivatives
Reactant 1Reactant 2 (Chlorinated Aldehyde)Reactant 3ProductReference
1H-benzimidazol-2-aminep-chlorobenzaldehydemalononitrile4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile rdd.edu.iq
1H-benzimidazol-2-aminep-bromobenzaldehydemalononitrile4-amino-2-(4-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile rdd.edu.iq
2-aminobenzimidazole2-fluorobenzaldehydemalononitrile4-amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile semanticscholar.org

Analogous reagents, such as β-halo-α,β-unsaturated aldehydes, have also proven effective for constructing the pyrimido[1,2-a]benzimidazole core. nih.gov Research has demonstrated that β-bromo-α,β-unsaturated aldehydes react with 2-aminobenzimidazole to form the target fused-ring system. nih.gov The optimization of reaction conditions indicated that using dimethylformamide (DMF) as a solvent in the presence of triethylamine (Et₃N) and magnesium sulfate (MgSO₄) under microwave irradiation provides an efficient pathway to various substituted pyrimido[1,2-a]benzimidazoles. nih.gov This approach highlights a novel and effective method for synthesizing these hybrid structures from readily available starting materials. nih.gov

Table 2. Synthesis of Pyrimido[1,2-a]benzimidazoles from β-Bromo-α,β-unsaturated Aldehydes
Aldehyde ReagentConditionsProduct ClassReference
β-bromo-α,β-unsaturated aldehydes2-aminobenzimidazole, Et₃N, MgSO₄, DMF, MicrowaveSubstituted pyrimido[1,2-a]benzimidazoles nih.gov

Furthermore, other chlorinated reagents have been employed in innovative synthetic routes. Chinese researchers successfully utilized squaric acid dichloride for the one-step, catalyst-free synthesis of a series of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates. nih.govresearchgate.net This reaction proceeds efficiently at room temperature in the presence of various alcohols, which act as both reactant and solvent, affording the corresponding alkyl carboxylate derivatives. nih.govresearchgate.net The yield of the products was observed to be related to the steric hindrance of the alcohol used. researchgate.net This method provides a rapid and practical pathway to functionalized 2-chloropyrimido[1,2-a]benzimidazoles. nih.govresearchgate.net

Table 3. Synthesis of 2-Chloropyrimido[1,2-a]benzimidazole-3-carboxylates
Chlorinated ReagentCo-reactantConditionsProductReference
Squaric acid dichloride2-aminobenzimidazole, Various alcohols (e.g., MeOH, EtOH)Room temperature, catalyst-freeAlkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates nih.govresearchgate.net

Despite a comprehensive search for scientific literature, specific experimental data for the compound this compound is not available in the public domain. Detailed research findings and specific spectroscopic data points required to construct the requested article—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography data—could not be located for this exact molecule.

The synthesis and characterization of various derivatives of the pyrimido[1,2-a]benzimidazole ring system have been reported, but publications detailing the specific structural elucidation of the 3-chloro substituted variant are absent from the searched scientific databases. bohrium.comnih.govrdd.edu.iq General spectroscopic characteristics of the parent pyrimido[1,2-a]benzimidazole scaffold and other substituted analogs are available, but this information is not sufficient to generate a scientifically accurate and detailed analysis focused solely on this compound as per the user's strict instructions.

Therefore, without the foundational experimental data, it is not possible to generate the requested article with the specified content, including detailed research findings and data tables for each subsection of the outline. An article created without this specific data would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Characterization of Pyrimido 1,2 a Benzimidazoles

Chromatographic Techniques for Purity Assessment and Isomer Separation

The assessment of purity and the separation of isomers for synthesized heterocyclic compounds like 3-Chloropyrimido[1,2-a]benzimidazole are critical steps for ensuring their chemical integrity and for the clear interpretation of spectroscopic and biological data. While detailed high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods specifically for this compound are not extensively detailed in the available scientific literature, the purity of this compound and its analogs is commonly monitored and achieved through fundamental chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography. nih.govrdd.edu.iq

Thin-layer chromatography is a widely used technique for the rapid qualitative monitoring of chemical reactions and for the preliminary assessment of the purity of the resulting products. rdd.edu.iq For pyrimido[1,2-a]benzimidazole (B3050247) derivatives, TLC is typically performed using silica (B1680970) gel plates as the stationary phase. The separation of compounds is achieved by varying the composition of the mobile phase, which generally consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). nih.govrdd.edu.iq The choice of the solvent system ratio is crucial for achieving optimal separation of the desired product from starting materials, by-products, or isomers. Visualization of the separated spots on the TLC plate is often accomplished under UV light. nih.govrdd.edu.iq

Following the synthesis of pyrimido[1,2-a]benzimidazole derivatives, purification is most commonly accomplished by column chromatography. nih.govmdpi.com This technique utilizes a stationary phase, typically silica gel, packed into a column. nih.govmdpi.com The crude product mixture is loaded onto the column and eluted with a suitable solvent system, similar to those used for TLC. By gradually increasing the polarity of the mobile phase, the components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound.

The selection of the mobile phase is critical and is usually guided by preliminary TLC analysis. A solvent system that provides a good separation of spots on the TLC plate is often a good starting point for developing a column chromatography purification method. For benzimidazole (B57391) derivatives, various solvent systems have been proven effective.

Table 1: Examples of Thin-Layer Chromatography (TLC) Systems Used for Benzimidazole Derivatives

Stationary Phase Mobile Phase (v/v) Application
Silica Gel n-hexane : ethyl acetate (3:2) Purity assessment of pyrimido[1,2-a]benzimidazole derivatives. rdd.edu.iq
Silica Gel G acetate : benzene (B151609) (6:4) Purification of benzimidazole derivatives.
Silica Gel G Toluene : Acetone (8:2) Purification of benzimidazole derivatives.
Silica Gel ethyl acetate : n-hexane (3:5) Monitoring the synthesis of 1,2-disubstituted benzimidazoles. nih.gov

While specific methods for the separation of potential regioisomers of this compound using advanced techniques like HPLC are not explicitly documented in the reviewed literature, the formation of such isomers has been noted in the synthesis of other halogenated pyrimido[1,2-a]benzimidazole derivatives. The separation of these isomers would likely require the development of a specific HPLC method, potentially using a reversed-phase column (such as a C8 or C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with modifiers like phosphoric acid to control the pH, as is common for other benzimidazole derivatives. nih.gov

Reactivity Profiles and Derivatization Strategies of Pyrimido 1,2 a Benzimidazoles

Functionalization at Pyrimidine (B1678525) and Benzimidazole (B57391) Moieties

The presence of distinct pyrimidine and benzimidazole rings in the 3-Chloropyrimido[1,2-a]benzimidazole structure allows for selective functionalization at various positions. The reactivity of each moiety is influenced by the electronic effects of the fused ring system and the chloro-substituent.

The pyrimidine moiety , being electron-deficient, is susceptible to nucleophilic attack, although the chlorine at the 3-position is generally less reactive than halogens at the 2- or 4-positions. However, this position can be targeted for derivatization. For instance, the synthesis of related 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates has been achieved through the reaction of 2-aminobenzimidazoles with squaric acid chloride in the presence of various alcohols. nih.gov This suggests that the pyrimidine ring can be constructed with pre-installed functional groups. Further functionalization can be achieved through multicomponent reactions (MCRs) which allow for the diverse synthesis of 2,3- or 2,4-disubstituted pyrimido[1,2-a]benzimidazoles. researchgate.net

MoietyType of ReactionPotential Reagents/ConditionsResulting Products
Pyrimidine Nucleophilic Substitution (at other positions)Amines, AlkoxidesAmino/Alkoxy-pyrimido[1,2-a]benzimidazoles
Multicomponent ReactionsAldehydes, Alkynecarboxylic acids, CuI/K2CO3Disubstituted pyrimido[1,2-a]benzimidazoles researchgate.net
Benzimidazole Electrophilic Aromatic SubstitutionAcyl chlorides, Lewis AcidsAcylated pyrimido[1,2-a]benzimidazoles nih.gov
HalogenationN-Bromosuccinimide, N-ChlorosuccinimideHalogenated pyrimido[1,2-a]benzimidazoles

Quaternization Reactions of Nitrogen Centers

The pyrimido[1,2-a]benzimidazole (B3050247) scaffold possesses several nitrogen atoms, with the N-5 and N-10 atoms being potential sites for quaternization. Quaternization, typically achieved through alkylation with alkyl halides, results in the formation of charged benzimidazolium salts, which can alter the solubility and biological activity of the parent molecule.

While specific studies on the quaternization of this compound are not extensively documented, the reactivity can be inferred from related systems. The nitrogen atom in the imidazole (B134444) ring (N-10) is generally more nucleophilic and thus more susceptible to alkylation than the pyrimidine nitrogens. Research on the alkylation of pyrimido[1,2-a]benzimidazole derivatives has been successfully carried out under solid-liquid phase transfer catalysis conditions, demonstrating that the nitrogen centers can be functionalized. researchgate.net In related phenyl-benzimidazole azomethines, quaternization of an N-methylated benzimidazole nitrogen with methyl iodide has been achieved under pressure to form polar benzimidazolium salts. lew.ro This suggests that the N-10 position of this compound is a likely target for quaternization, leading to novel cationic derivatives with potentially enhanced properties.

Oxidative Transformation of Dihydropyrimido[1,2-a]benzimidazoles to Aromatic Systems

A common and effective strategy for the synthesis of the fully aromatic pyrimido[1,2-a]benzimidazole system involves the chemical oxidation of its 1,2-dihydro precursor. These dihydropyrimido[1,2-a]benzimidazoles are often readily accessible through one-pot multicomponent condensation reactions. rdd.edu.iqresearchgate.net

The aromatization is typically achieved using a mild oxidizing agent. One of the most frequently employed reagents for this transformation is p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). The reaction involves heating the dihydropyrimido[1,2-a]benzimidazole with p-chloranil in a high-boiling solvent such as dimethylformamide (DMF). This process efficiently removes two hydrogen atoms from the dihydropyrimidine (B8664642) ring, leading to the formation of the thermodynamically stable aromatic system with good yields. rdd.edu.iq This oxidative step is crucial for accessing the planar, conjugated pyrimido[1,2-a]benzimidazole core, which is often associated with desired electronic and biological properties.

Table of Oxidizing Agents for Aromatization

Reagent Conditions Product Reference
p-Chloranil Hot DMF, 120°C Aromatic pyrimido[1,2-a]benzimidazole rdd.edu.iq

Regioselective Functionalization and Control of Product Formation

Regioselectivity is a critical aspect in the synthesis and functionalization of complex heterocyclic systems like pyrimido[1,2-a]benzimidazole. The ability to control where a new functional group is introduced allows for the systematic exploration of structure-activity relationships.

In the synthesis of the pyrimido[1,2-a]benzimidazole core itself, regioselectivity can be controlled by the choice of starting materials. For instance, the reaction of unsymmetrical monohalogenated 2-aminobenzimidazoles with certain reagents can lead to the formation of regioisomeric products, whereas unsubstituted and symmetrically substituted 2-aminobenzimidazoles often yield a single regioisomer. nih.gov Furthermore, a regioselective synthesis of fluorinated pyrimido[1,2-a]-benzimidazole has been achieved through the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole (B67599), highlighting how specific synthons can direct the outcome of the cyclization. nih.gov

For post-synthesis functionalization, the inherent electronic properties of the scaffold dictate the regioselectivity of reactions like electrophilic substitution. The benzimidazole part of the molecule is more susceptible to electrophilic attack than the pyrimidine ring. Theoretical and experimental studies on the related pyrido[1,2-a]benzimidazole (B3050246) system show that electrophilic attack preferentially occurs at specific positions on the benzene (B151609) ring, which can be predicted by quantum chemical calculations. researchgate.net The presence of the chloro group at the 3-position in this compound will further influence the electron density across the ring system, thereby directing the regiochemical outcome of subsequent functionalization reactions.

Utilization as Precursors for Novel Polycyclic Heterocycles

The reactive nature of the this compound scaffold makes it a valuable precursor for the synthesis of more complex, novel polycyclic heterocyclic systems. The fused rings can serve as a foundational structure upon which additional rings can be annulated.

Derivatives of pyrimido[1,2-a]benzimidazole have been utilized to construct larger, condensed heterocycles. For example, by starting with appropriately functionalized pyrimido[1,2-a]benzimidazoles, it is possible to build fused quinazolinone or pyridopyrimidine rings. One reported strategy involves the reaction of 2-aminobenzimidazoles with 2-haloaroyl chlorides, which proceeds through an initial acylation followed by an intramolecular SNAr cyclization to form benzimidazo[2,1-b]quinazolin-12(6H)-ones. nih.gov Similarly, 4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives can be reacted with reagents like acetic acid or benzoyl chloride to form additional fused pyrimidine rings. rdd.edu.iqresearchgate.net The chlorine atom at the 3-position can potentially be used as a handle for intramolecular cyclization reactions to create novel fused systems. These strategies demonstrate the utility of the pyrimido[1,2-a]benzimidazole core as a versatile building block for expanding heterocyclic chemical space.

Examples of Polycyclic Systems from Pyrimido[1,2-a]benzimidazole Precursors

Precursor Derivative Reaction Resulting Polycyclic System Reference
2-Aminobenzimidazole & 2-Haloaroyl chloride Acylation, Intramolecular SNAr Benzimidazo[2,1-b]quinazolin-12(6H)-one nih.gov
4-Amino-1,2-dihydropyrimido[1,2-a]benzimidazole Reaction with Acetic Acid/POCl3 Fused Pyrimidino-pyrimido[1,2-a]benzimidazole rdd.edu.iq

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. ijpsjournal.com

For the broader class of benzimidazole (B57391) derivatives, molecular docking studies have been extensively performed to elucidate their mechanism of action against various biological targets. For instance, substituted benzimidazoles have been docked against the Mycobacterium tuberculosis KasA protein (PDB ID: 6P9K), a key enzyme in mycolic acid biosynthesis. nih.gov These studies help in understanding how modifications to the benzimidazole core, such as the introduction of a chloro-substituent and the fused pyrimidine (B1678525) ring in 3-Chloropyrimido[1,2-a]benzimidazole, could influence binding.

In a representative study on antitubercular benzimidazole derivatives, compounds showed docking scores ranging from -5.149 to -7.541 kcal/mol. nih.gov The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site, such as Glu199, Ile202, and Phe239. nih.gov Such computational predictions are vital for rational drug design, allowing researchers to prioritize compounds for synthesis and biological evaluation.

Table 1: Representative Molecular Docking Results for Benzimidazole Derivatives Against Mtb KasA Protein (PDB: 6P9K)
CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole Derivative 1-7.541Glu199, Ile202 nih.gov
Benzimidazole Derivative 2-7.360Pro201, Phe239 nih.gov
Benzimidazole Derivative 3-7.170Glu200, Ile347 nih.gov
Co-crystallized Ligand (DG167)-7.101Not Specified nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. nih.gov These methods can map out the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies.

The synthesis of the pyrimido[1,2-a]benzimidazole (B3050247) core typically involves the cyclocondensation of 2-aminobenzimidazole (B67599) with a suitable three-carbon synthon, such as a β-keto ester or an α,β-unsaturated aldehyde. nih.gov Theoretical calculations can elucidate the stepwise mechanism of this process. For example, a reaction may proceed via an initial acylation of the 2-aminobenzimidazole, followed by an intramolecular SNAr (Substitution Nucleophilic Aromatic) reaction that forms the pyrimidine ring. nih.gov

DFT calculations can model the geometries of the reactants, intermediates, and transition states along this reaction coordinate. By calculating the relative energies, chemists can predict the most favorable reaction pathway and understand factors that control reaction rates and regioselectivity. For instance, quantum-chemical calculations have been used to analyze the properties of 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one, providing detailed data that complements experimental X-ray structural analysis. nih.gov

Conformational Analysis and Tautomerism Studies via Computational Methods

The three-dimensional structure (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical determinants of a molecule's biological activity. Computational methods are essential for exploring the conformational landscape and predicting the relative stabilities of different tautomers.

For pyrimido[1,2-a]benzimidazole derivatives, DFT calculations have shown that the fused ring system is often non-planar, which significantly impacts its electronic and structural properties. nih.gov Conformational analysis helps identify the most stable, low-energy conformers that are likely to exist under physiological conditions and interact with biological targets.

Tautomerism is a known phenomenon in heterocyclic systems containing imidazole (B134444) rings. researchgate.net A proton can potentially migrate between different nitrogen atoms, leading to an equilibrium between tautomeric forms. DFT studies on related imidazo (B10784944) compounds have been used to investigate the intramolecular proton transfer process. researchgate.net These calculations can determine the relative energies of the tautomers and the activation energy barriers for their interconversion. For example, studies on a related pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline system showed that different tautomers (e.g., OH, CH, NH forms) have distinct stabilities, with the CH tautomer being the most stable and the thermodynamically controlled product. researchgate.net Such insights are crucial as different tautomers may exhibit different binding properties and biological activities.

Table 2: Theoretical Relative Energies of Tautomers in a Related Imidazo[4,5-b]quinoline System
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Methanol, kcal/mol)Reference
OH form14.015.2 researchgate.net
CH form0.00.0 researchgate.net
NH form10.311.0 researchgate.net

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.commdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance) and two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. nih.gov

For benzimidazole-containing crystal structures, Hirshfeld analysis provides a quantitative breakdown of all close contacts. Red spots on the dnorm surface indicate close contacts like hydrogen bonds, while the 2D fingerprint plots delineate the percentage contribution of each interaction type. nih.gov In a representative analysis of a benzimidazole derivative, the most significant contributions to the crystal packing were from H···H (47.5%), C···H/H···C (27.6%), and O···H/H···O (12.4%) contacts. nih.gov This type of analysis is invaluable for understanding the solid-state properties of compounds like this compound and for crystal engineering.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Benzimidazole Compound
Interaction TypeContribution (%)Reference
H···H47.5 nih.gov
C···H/H···C27.6 nih.gov
O···H/H···O12.4 nih.gov
N···H/H···N6.1 nih.gov
C···C4.6 nih.gov

In Silico Predictions for Structure-Activity Relationships and Compound Prioritization

In silico models that establish a Quantitative Structure-Activity Relationship (QSAR) are vital for prioritizing new chemical entities and guiding lead optimization. mdpi.comnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com

For benzimidazole derivatives, various QSAR studies have been conducted to predict their activity against different targets. biointerfaceresearch.com These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic properties (e.g., dipole moment), steric properties (e.g., molecular weight), and topological features (e.g., polar surface area). mdpi.com Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to generate the predictive models. biointerfaceresearch.com

A robust QSAR model can accurately predict the activity of untested compounds, saving significant time and resources in the drug discovery pipeline. The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov These predictive models, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow for the efficient prioritization of compounds with the most promising balance of potency and drug-like properties. ijpsjournal.com

Table 4: Statistical Performance of a Representative QSAR Model for Benzimidazole Derivatives
Statistical ParameterValueDescriptionReference
R² (Coefficient of Determination)0.821Measures the goodness of fit of the model. nih.gov
Q² (Cross-validated R²)0.758Estimates the predictive ability of the model for new data. nih.gov
F-test56.12Indicates the statistical significance of the model. nih.gov
RMSE (Root Mean Square Error)0.312Measures the differences between predicted and actual values. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Effects on Chemical Reactivity and Biological Activity

The biological activity of pyrimido[1,2-a]benzimidazole (B3050247) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the molecule's interaction with biological targets. nih.govresearchgate.net

For instance, studies on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have demonstrated potent anti-leukemia activity. nih.gov The introduction of different aryl groups at the C2 and C4 positions allows for a fine-tuning of the molecule's properties. One derivative, compound 5h from a specific study, showed superior sub-micromolar activity against leukemia cell lines, highlighting the importance of the specific substitution pattern for potent anticancer effects. nih.gov

In the context of antiplasmodial activity, research on benzimidazole (B57391) derivatives indicates a preference for electron-donating groups on the benzimidazole ring (Ring A), such as a methyl group at position 5 or, even more effectively, dimethyl groups at positions 5 and 6. nih.gov Conversely, modifications to the substituent at the C2 position (Ring B) showed that a pyridine (B92270) fragment, specifically a picolinamide, was highly favorable for activity, while other isomers like nicotinamide (B372718) or isonicotinamide (B137802) were inactive. nih.gov This underscores the sensitivity of the biological activity to the spatial and electronic arrangement of substituents.

Furthermore, the introduction of fluorophenyl groups has been explored, leading to the identification of potent antiparasitic agents. A 3-fluorophenyl substituent in one derivative resulted in excellent activity against Leishmania major, while a 3,5-difluorophenyl derivative was more active against Toxoplasma gondii. mdpi.com These findings illustrate how subtle changes in halogen substitution can alter the therapeutic profile of the compound.

Table 1: Effect of Substituents on the Anticancer Activity of 2,4-Disubstituted Pyrimido[1,2-a]benzimidazole Derivatives

Compound ID C2-Substituent C4-Substituent Biological Activity (Leukemia GI50)
5e Phenyl 4-Methoxyphenyl Single-digit micromolar
5f Phenyl 4-Chlorophenyl Single-digit micromolar
5g Phenyl 4-(Trifluoromethyl)phenyl Single-digit micromolar

| 5h | Phenyl | 4-(Dimethylamino)phenyl | Sub-micromolar to single-digit micromolar |

Scaffold Modification Strategies for Enhanced Selectivity and Potency

Modification of the pyrimido[1,2-a]benzimidazole scaffold is a key strategy for optimizing therapeutic properties. These modifications can involve altering the core ring structure or adding various functional groups to enhance potency and selectivity for a specific biological target.

One common approach is the creation of fused heterocyclic systems. For example, the development of tricyclic derivatives such as pyrido[1,2-a]benzimidazole (B3050246) has been shown to be a promising alternative for malaria treatment, yielding compounds with submicromolar IC50 values. nih.gov Another strategy involves the annulation of the benzimidazole core to create polycyclic condensed analogs, which can lead to compounds with diverse biological activities, including antiviral, antibacterial, and anticancer effects. nih.gov

The synthesis of hybrid molecules is another powerful technique. By combining the pyrimido[1,2-a]benzimidazole scaffold with other pharmacologically active moieties, researchers aim to develop compounds with novel or enhanced mechanisms of action. For example, derivatives have been synthesized by reacting the core structure with moieties like acetic acid, propionic acid, benzoyl chloride, or phenylisothiocyanate to create new fused-ring systems. researchgate.netrdd.edu.iq These modifications aim to explore new chemical space and identify derivatives with improved drug-like properties.

Oxidation of the dihydropyrimido[1,2-a]benzimidazole core is another strategy to modulate activity. The oxidation of 4-amino-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles with reagents like p-chloranil yields fully aromatic pyrimido[1,2-a]benzimidazoles, which can exhibit different biological profiles compared to their non-aromatized precursors. mdpi.com

Rational Design of Targeted Derivatives Based on Computational and Experimental Insights

The design of novel pyrimido[1,2-a]benzimidazole derivatives increasingly relies on a synergistic relationship between computational modeling and experimental synthesis. nih.gov Computational techniques such as molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into how these molecules interact with their biological targets at an atomic level. openmedicinalchemistryjournal.comscirp.org

Rational drug design begins with identifying a biological target, such as an enzyme or receptor, and determining its three-dimensional structure through methods like X-ray crystallography or NMR. openmedicinalchemistryjournal.com Molecular docking simulations can then be used to predict how different derivatives of the pyrimido[1,2-a]benzimidazole scaffold will bind to the active site of the target. nih.govresearchgate.net This allows for the in silico screening of large libraries of virtual compounds, prioritizing those with the highest predicted binding affinity and best fit for chemical synthesis and biological testing. openmedicinalchemistryjournal.com

For instance, molecular docking analysis has been used to ascertain the mode of action for some pyrimido[1,2-a]benzimidazoles by showing their potential to inhibit heat shock protein 90 (Hsp90). researchgate.net Similarly, docking studies have helped to confirm that certain benzimidazole-triazole hybrids can bind effectively to the binding region of the VEGFR-2 enzyme, a key target in cancer therapy. researchgate.net

QSAR studies further refine the design process by establishing a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. scirp.org By analyzing descriptors such as lipophilicity, electronic properties (e.g., chemical potential), and steric parameters, QSAR models can predict the activity of yet-unsynthesized derivatives, guiding chemists to focus on the most promising candidates. scirp.org

Regioselectivity and Stereoselectivity in Derivative Synthesis and Their Impact on SAR

The synthesis of pyrimido[1,2-a]benzimidazole derivatives often presents challenges related to regioselectivity and stereoselectivity, which have a significant impact on the final compound's biological activity.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of pyrimido[1,2-a]benzimidazoles, the reaction of unsymmetrically substituted 2-aminobenzimidazoles with various reagents can potentially lead to the formation of two different regioisomeric products. nih.gov For example, the reaction of monohalogenated 2-aminobenzimidazoles with 3-ethoxycyclobutanones was found to produce a mixture of regioisomers. nih.gov Controlling the reaction conditions, such as the choice of catalyst or solvent, is crucial to selectively synthesize the desired isomer. researchgate.net The specific arrangement of substituents in one regioisomer versus another can lead to drastically different interactions with a biological target, thus affecting the structure-activity relationship.

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is also critical, particularly when chiral centers are present in the molecule. Although the core pyrimido[1,2-a]benzimidazole is planar, substituents introduced during synthesis can create stereocenters. Different stereoisomers (enantiomers or diastereomers) of a molecule can have distinct biological activities, with one isomer often being significantly more potent than the others. While the provided literature does not delve deeply into the stereoselectivity for this specific scaffold, it is a fundamental principle in medicinal chemistry that controlling the stereochemical outcome of a synthesis is vital for developing effective and selective drugs. The precise 3D shape of a molecule dictates its ability to fit into a specific binding site on a protein, much like a key fits into a lock.

The structural identity of synthesized compounds, including their regiochemistry, is often confirmed using advanced spectroscopic methods and, definitively, by single-crystal X-ray diffraction. researchgate.net This ensures that the observed biological activity is correctly attributed to a specific, well-defined chemical structure, which is the foundation of any reliable SAR study. researchgate.net

Emerging Research Directions and Future Perspectives in Pyrimido 1,2 a Benzimidazole Chemistry

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies. Research is focused on developing novel catalytic systems that offer high yields, short reaction times, and operational simplicity. nih.govrsc.org A notable example is the use of a nanoporous catalyst, ZnO@SO₃H@Tropine (B42219), for the efficient one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives under solvent-free conditions. rsc.orgrsc.org Such heterogeneous catalysts can be easily recovered and reused, minimizing waste and improving the sustainability of the process. nih.gov Future work will likely explore other nano-catalysts and flow chemistry setups to further enhance efficiency and scalability. mdpi.com

Exploration of Pyrimido[1,2-a]benzimidazoles in Advanced Materials Science for Electronic or Photonic Applications

The conjugated, planar structure of pyrimido[1,2-a]benzimidazoles makes them attractive candidates for materials science. nih.gov These compounds can exhibit strong fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent dyes. nih.gov The introduction of trifluoromethyl (CF₃) groups, for instance, has been explored to modulate the electronic properties of these heterocycles for use in materials science and agrochemistry. acs.orgnih.gov Future research will involve synthesizing derivatives with tailored electronic and photophysical properties and fabricating them into devices to evaluate their performance.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. frontiersin.org For scaffolds like pyrimido[1,2-a]benzimidazole, deep learning models can be used to design novel derivatives with improved potency and selectivity for specific biological targets, such as the Adenosine A2B receptor for cancer immunotherapy. researchgate.net These computational tools can screen vast virtual libraries, predict ADME (absorption, distribution, metabolism, and excretion) properties, and identify the most promising candidates for synthesis, thereby accelerating the drug development pipeline and reducing costs. frontiersin.orgresearchgate.net

Unexplored Reactivity Pathways and Novel Synthetic Innovations for Complex Derivatives

While multi-component reactions are well-established, there is ongoing research into discovering novel reactivity pathways to access more complex and diverse derivatives. nih.gov This includes exploring tandem strategies, such as combining ultrasound with continuous flow systems, to synthesize polyfluorinated derivatives in a highly efficient and sustainable manner. acs.orgnih.gov Investigating unusual electrophilic substitution patterns and developing regioselective reactions will enable the synthesis of previously inaccessible isomers, expanding the chemical space for biological screening. researchgate.net

Advanced Characterization Techniques for Understanding Complex Supramolecular Assemblies and Weak Interactions

A deeper understanding of the structure-function relationship of these molecules requires advanced characterization techniques. Two-dimensional NMR techniques like NOESY and HMBC are crucial for unambiguously assigning proton signals and understanding the spatial relationships within the molecule. bohrium.com Furthermore, techniques such as single-crystal X-ray diffraction are vital for elucidating the three-dimensional structure and understanding the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the formation of complex supramolecular assemblies in the solid state. nih.gov These insights are critical for designing molecules that can effectively interact with biological targets like DNA or protein active sites. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.